Boc-Glu(Pip)-OH
Overview
Description
Boc-Glu(Pip)-OH: N-tert-butoxycarbonyl-L-glutamic acid 1-piperidyl ester , is a derivative of glutamic acid. This compound is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The presence of the piperidyl ester group enhances its stability and reactivity, making it a valuable reagent in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Glu(Pip)-OH typically involves the protection of the amino group of glutamic acid with a tert-butoxycarbonyl (Boc) group. The carboxyl group is then esterified with piperidine to form the piperidyl ester. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product. The use of advanced chromatographic methods, such as high-performance liquid chromatography (HPLC), is common in the purification process .
Chemical Reactions Analysis
Types of Reactions: Boc-Glu(Pip)-OH undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) to yield the free amino group.
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane.
Coupling Reactions: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine.
Major Products:
Hydrolysis: Glutamic acid and piperidine.
Deprotection: Free amino group of glutamic acid.
Coupling Reactions: Peptides with glutamic acid residues.
Scientific Research Applications
Chemistry: Boc-Glu(Pip)-OH is extensively used in solid-phase peptide synthesis (SPPS) to create peptides with specific sequences. Its stability and reactivity make it an ideal reagent for synthesizing complex peptides .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a building block for creating peptide libraries used in high-throughput screening assays .
Medicine: this compound is utilized in the development of peptide-based drugs. Its ability to protect the amino group during synthesis ensures the integrity of the peptide chain, which is crucial for the biological activity of peptide drugs .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of therapeutic peptides. Its role in SPPS allows for the efficient and cost-effective synthesis of peptides with high purity and yield .
Mechanism of Action
The mechanism of action of Boc-Glu(Pip)-OH primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of glutamic acid from unwanted reactions during the synthesis process. The piperidyl ester enhances the stability of the compound, allowing for efficient coupling reactions with other amino acids. The deprotection step, which involves the removal of the Boc group, is crucial for the formation of the final peptide product .
Comparison with Similar Compounds
Boc-Glu-OtBu: N-tert-butoxycarbonyl-L-glutamic acid 1-tert-butyl ester.
Boc-Glu-OBzl: N-tert-butoxycarbonyl-L-glutamic acid 1-benzyl ester.
Comparison:
Boc-Glu(Pip)-OH vs. Boc-Glu-OtBu: Both compounds serve as protecting groups for glutamic acid, but this compound has a piperidyl ester, which provides enhanced stability compared to the tert-butyl ester in Boc-Glu-OtBu.
This compound vs. Boc-Glu-OBzl: this compound has a piperidyl ester, while Boc-Glu-OBzl has a benzyl ester.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-piperidin-1-ylpentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-15(2,3)22-14(21)16-11(13(19)20)7-8-12(18)17-9-5-4-6-10-17/h11H,4-10H2,1-3H3,(H,16,21)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMYMQGGFFEBPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N1CCCCC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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